molecular formula C5H11NO3 B14334733 (4S)-5-amino-4-hydroxypentanoic acid CAS No. 102774-90-3

(4S)-5-amino-4-hydroxypentanoic acid

Cat. No.: B14334733
CAS No.: 102774-90-3
M. Wt: 133.15 g/mol
InChI Key: TYMZJFJDBQLYHB-BYPYZUCNSA-N
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Description

(4S)-5-amino-4-hydroxypentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-amino-4-hydroxypentanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as amino acids or their derivatives. The synthetic route typically includes steps like protection of functional groups, selective reactions to introduce the desired functional groups, and deprotection to yield the final product. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-5-amino-4-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce an amine derivative.

Scientific Research Applications

(4S)-5-amino-4-hydroxypentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-5-amino-4-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(4S)-5-amino-4-hydroxypentanoic acid can be compared with other similar compounds, such as:

    (4S)-5-amino-4-hydroxyhexanoic acid: This compound has an additional carbon in the backbone, which can influence its chemical properties and reactivity.

    (4S)-5-amino-4-hydroxybutanoic acid: This compound has one less carbon in the backbone, affecting its solubility and stability.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

CAS No.

102774-90-3

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(4S)-5-amino-4-hydroxypentanoic acid

InChI

InChI=1S/C5H11NO3/c6-3-4(7)1-2-5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1

InChI Key

TYMZJFJDBQLYHB-BYPYZUCNSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](CN)O

Canonical SMILES

C(CC(=O)O)C(CN)O

Origin of Product

United States

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